molecular formula C8H11ClN2O2 B2503676 [N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride CAS No. 210962-16-6

[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride

Cat. No. B2503676
Key on ui cas rn: 210962-16-6
M. Wt: 202.64
InChI Key: RSYRGKRPVJHWFQ-UHFFFAOYSA-N
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Patent
US07396844B1

Procedure details

1.28 g (6.60 mmol) of ethyl [N-methyl-N-(pyridine-4-yl)amino]acetate was stirred in 30 ml of dioxane. 26 ml of 1 N hydrochloric acid was added to the resultant mixture, and they were stirred at 95° C. for 20 hours. The solvent was evaporated under reduced pressure to obtain the title compound.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:9][C:10]([O:12]CC)=[O:11])[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[ClH:15]>O1CCOCC1>[ClH:15].[CH3:1][N:2]([CH2:9][C:10]([OH:12])=[O:11])[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
CN(C1=CC=NC=C1)CC(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
Cl
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
were stirred at 95° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.CN(C1=CC=NC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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